

# Application Note: Antibody-Drug Conjugate (ADC) Internalization Assays

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## Compound of Interest

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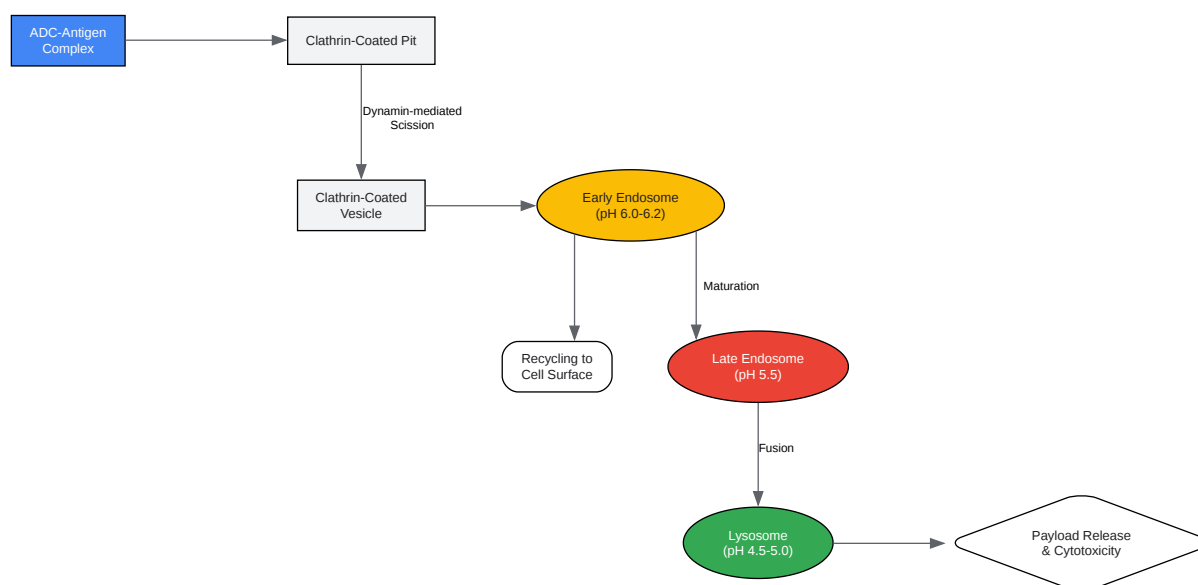
Introduction Antibody-Drug Conjugates (ADCs) are a class of biotherapeutics designed to deliver potent cytotoxic agents specifically to cancer cells.[1] This targeted delivery relies on the binding of the ADC's monoclonal antibody component to a specific antigen on the tumor cell surface, followed by the internalization of the ADC-antigen complex.[2][3] Upon internalization, the ADC is trafficked to intracellular compartments, typically lysosomes, where the cytotoxic payload is released, leading to cell death.[4][5] The rate and extent of internalization are critical parameters that directly influence the efficacy and therapeutic index of an ADC.[3][6] Therefore, robust and quantitative internalization assays are essential for selecting and optimizing ADC candidates during drug development.[2][7]

This application note provides detailed protocols for quantifying ADC internalization using common laboratory techniques and outlines the primary intracellular trafficking pathways involved.

## ADC Internalization and Signaling Pathways

The internalization of an ADC is an active process, primarily mediated by the target receptor. Once the ADC binds to its receptor on the cell surface, the complex is brought into the cell through receptor-mediated endocytosis.[6][8] The two most common pathways for ADC internalization are clathrin-mediated endocytosis and caveolae-mediated endocytosis.[4][9][10]

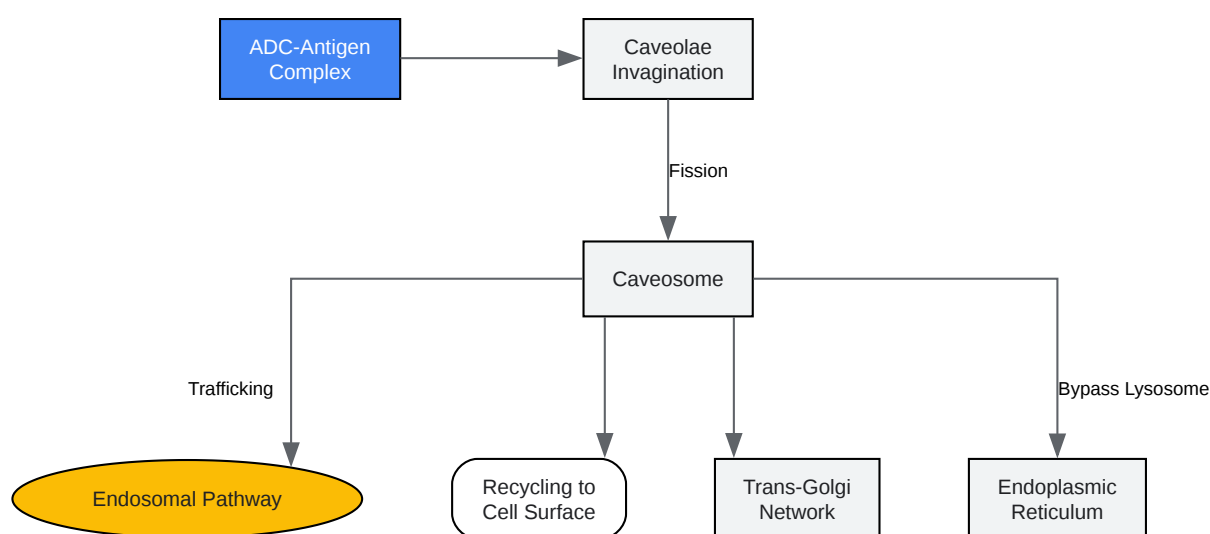
1. Clathrin-Mediated Endocytosis (CME) CME is the most predominant internalization pathway for ADCs.[8][11] This process begins with the recruitment of adaptor proteins and clathrin to the plasma membrane, leading to the formation of clathrin-coated pits.[8][11] The GTPase dynamin then mediates the scission of these pits to form clathrin-coated vesicles, which are transported into the cell.[8][12] These vesicles subsequently uncoat and fuse with early endosomes. From the early endosome, the ADC can be recycled back to the cell surface or trafficked to late endosomes and then lysosomes for degradation and payload release.[5][9][11]



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Caption: Clathrin-Mediated Endocytosis (CME) Pathway for ADC Internalization.

2. Caveolae-Mediated Endocytosis Caveolae are small, flask-shaped invaginations of the plasma membrane enriched in cholesterol and sphingolipids.[12] This pathway is driven by the protein caveolin.[12] After binding to its target, the ADC-receptor complex can be internalized via these caveolae, which bud off from the membrane to form caveosomes.[9][12] The fate of ADCs internalized via this pathway can vary; some may be transported to endosomes, while others may bypass the lysosomal pathway, which can be a mechanism of drug resistance.[12][13]

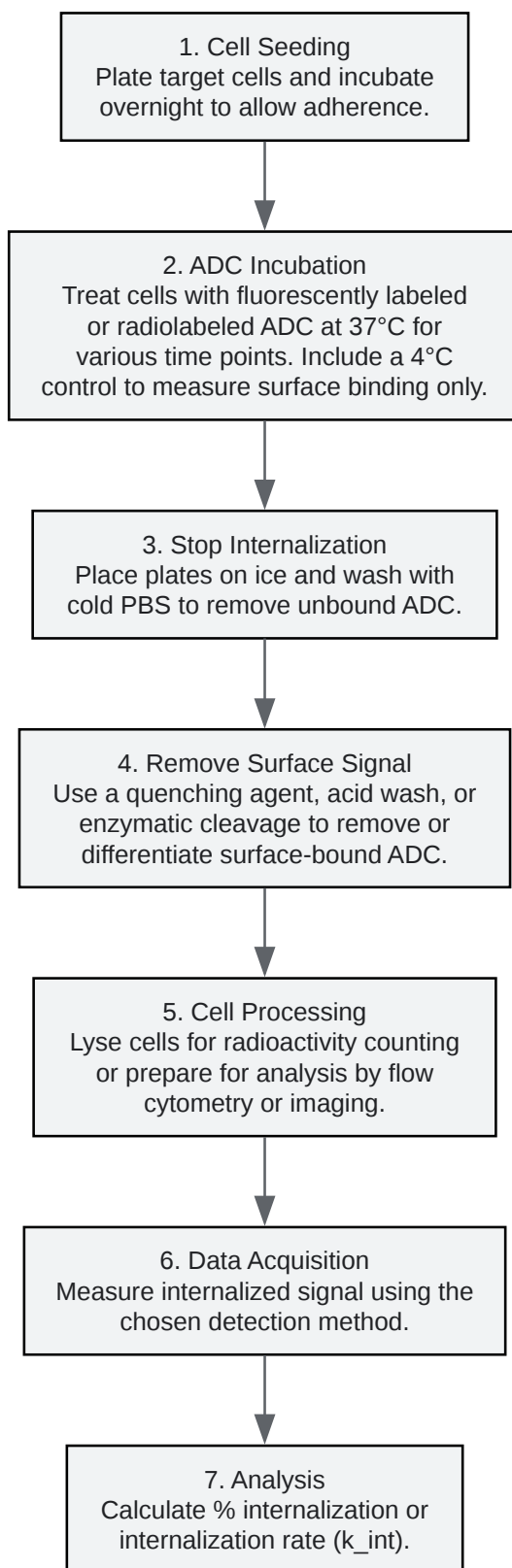


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Caption: Caveolae-Mediated Endocytosis Pathway for ADC Internalization.

## General Experimental Workflow

A typical ADC internalization experiment follows a standardized workflow, regardless of the specific detection method. The goal is to distinguish between surface-bound and internalized ADC and to quantify the amount of internalized ADC over time.



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Caption: General experimental workflow for an ADC internalization assay.

## Quantitative Data Summary

The rate of internalization is a key parameter for ADC design and can vary significantly between different antibodies, antigens, and cell lines.[\[3\]](#)[\[14\]](#) The data below represents typical values obtained from internalization assays.

ADC Example	Target Antigen	Cell Line	Assay Method	Internalization Half-Life (h)	Reference
Trastuzumab-Maytansinoid	HER2	BT-474	Flow Cytometry	14	<a href="#">[14]</a>
Trastuzumab-Maytansinoid	HER2	NCI-N87	Flow Cytometry	6	<a href="#">[14]</a>
Trastuzumab-Maytansinoid	HER2	SK-BR-3	Flow Cytometry	10	<a href="#">[14]</a>
Anti-EGFR Ab033	EGFR	A431	Not Specified	~0.24 ( $k_{int} = 0.047/\text{min}$ )	<a href="#">[15]</a>
Anti-EGFR Ab033	EGFR	H441	Not Specified	~0.08 ( $k_{int} = 0.15/\text{min}$ )	<a href="#">[15]</a>

## Experimental Protocols

### Protocol 1: Flow Cytometry-Based Internalization Assay using pH-Sensitive Dyes

This method uses a pH-sensitive dye (e.g., pHrodo™) that is non-fluorescent at neutral pH but fluoresces brightly in the acidic environment of endosomes and lysosomes.[\[16\]](#)[\[17\]](#) This eliminates the need for wash or quench steps.[\[16\]](#)

Materials:

- Target cells expressing the antigen of interest
- ADC or antibody labeled with a pH-sensitive dye (e.g., pHrodo Red)

- Complete cell culture medium
- Phosphate-Buffered Saline (PBS)
- Trypsin or other cell detachment solution
- 96-well plates
- Flow cytometer

#### Methodology:

- **Cell Seeding:** Seed target cells in a 96-well plate at a density that will result in a sub-confluent monolayer on the day of the experiment. Incubate overnight at 37°C, 5% CO<sub>2</sub>.
- **ADC Labeling:** Label the ADC or antibody with the pH-sensitive dye according to the manufacturer's protocol.
- **Treatment:** Prepare serial dilutions of the labeled ADC in complete culture medium. Remove the medium from the cells and add the ADC dilutions.
- **Incubation:** Incubate the plate at 37°C for the desired time course (e.g., 0.5, 2, 4, and 24 hours). As a negative control for internalization, incubate a set of wells at 4°C for the longest time point.
- **Cell Harvesting:** After incubation, wash the cells twice with cold PBS. Detach the cells using trypsin.
- **Flow Cytometry:** Neutralize the trypsin with complete medium and transfer the cell suspension to flow cytometry tubes. Analyze the fluorescence intensity on a flow cytometer. The increase in fluorescence intensity over time at 37°C corresponds to the amount of internalized ADC.

## Protocol 2: High-Content Imaging Internalization Assay

This method provides both quantitative data and spatial information on the subcellular localization of the ADC.

#### Materials:

- Target cells
- ADC labeled with a fluorescent dye (e.g., Alexa Fluor 488)
- Hoechst 33342 (for nuclear staining)
- Lysosomal marker (e.g., LysoTracker™ Red)
- Quenching antibody (e.g., anti-Alexa Fluor 488 antibody)[18]
- Complete cell culture medium
- 96- or 384-well imaging plates (black, clear bottom)
- High-Content Imaging System

#### Methodology:

- Cell Seeding: Seed cells in an imaging-compatible 96- or 384-well plate and incubate overnight.
- ADC Incubation: Treat cells with the fluorescently labeled ADC at 37°C for various time points.
- Staining and Quenching:
  - Thirty minutes before the end of the incubation, add the lysosomal marker (LysoTracker) to the wells.
  - At the end of the incubation period, place the plate on ice.
  - To quench the signal from surface-bound ADC, add the anti-Alexa Fluor antibody to the wells and incubate on ice for 30-60 minutes.[16][18]
  - Add Hoechst 33342 to stain the nuclei.

- **Imaging:** Wash the cells gently with cold PBS. Acquire images using a high-content imaging system, capturing channels for the nucleus (blue), lysosome (red), and internalized ADC (green).
- **Image Analysis:** Use image analysis software to segment the cells based on the nuclear stain. Quantify the intensity and co-localization of the ADC signal with the lysosomal marker within the cell cytoplasm. The internalized signal is the fluorescence that is not quenched and co-localizes with the lysosomal marker.

### Protocol 3: Radiolabeling-Based Internalization Assay

This is a highly sensitive method for quantifying ADC uptake. It involves labeling the ADC with a radioisotope.[\[19\]](#)[\[20\]](#)[\[21\]](#)

#### Materials:

- Target cells
- ADC labeled with a radioisotope (e.g.,  $^{125}\text{I}$ ,  $^{89}\text{Zr}$ )[\[19\]](#)
- Complete cell culture medium
- Acid wash buffer (e.g., 0.2 M glycine, 0.15 M NaCl, pH 2.5)
- Cell lysis buffer (e.g., 1 M NaOH)
- 24-well plates
- Gamma counter

#### Methodology:

- **Cell Seeding:** Seed cells in 24-well plates and allow them to adhere overnight.
- **ADC Incubation:** Treat cells with the radiolabeled ADC at a known concentration and specific activity. Incubate at 37°C for various time points. Include a parallel set of plates incubated at 4°C to measure total surface binding.



- **Stop Internalization:** At each time point, stop the internalization by placing the plates on ice and washing the cells three times with ice-cold PBS.
- **Acid Wash:** To differentiate between surface-bound and internalized ADC, treat the cells with a pre-chilled acid wash buffer for 5-10 minutes on ice. This step strips the surface-bound ADC.<sup>[18]</sup> Collect the supernatant (surface fraction).
- **Cell Lysis:** Wash the cells again with cold PBS. Lyse the cells with NaOH lysis buffer. This fraction contains the internalized ADC.
- **Radioactivity Counting:** Measure the radioactivity in the surface fraction and the internalized fraction using a gamma counter.
- **Data Analysis:** Calculate the percentage of internalization at each time point using the following formula:
  - % Internalization =  $[\text{Internalized Counts} / (\text{Internalized Counts} + \text{Surface Counts})] \times 100$

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